n-Cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine
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Overview
Description
n-Cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine is a chemical compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds that contain nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by the presence of a cyclopentyl group and a trifluoromethyl group attached to the pyrimidine ring, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
The synthesis of n-Cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant reaction conditions . Another approach involves the use of Cu-catalyzed reactions, microwave-assisted reactions, and pyrrole-based reactions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
n-Cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
n-Cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and antitumor properties
Medicine: Research has shown that pyrimidine derivatives, including this compound, have potential therapeutic applications in treating diseases such as cancer and tuberculosis
Mechanism of Action
The mechanism of action of n-Cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
n-Cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine can be compared with other similar compounds such as:
2-Chloro-N-cyclopropyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine: This compound has a similar pyrimidine core but with different substituents.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share structural similarities and have been studied for their biological activities.
Trifluoromethyl-containing pyrimidine derivatives: These compounds also contain trifluoromethyl groups and have been evaluated for their anti-inflammatory and antitumor activities.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
917895-57-9 |
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Molecular Formula |
C10H12F3N3 |
Molecular Weight |
231.22 g/mol |
IUPAC Name |
N-cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C10H12F3N3/c11-10(12,13)9-14-6-5-8(16-9)15-7-3-1-2-4-7/h5-7H,1-4H2,(H,14,15,16) |
InChI Key |
OPZQWUQDTHTJMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC2=NC(=NC=C2)C(F)(F)F |
Origin of Product |
United States |
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